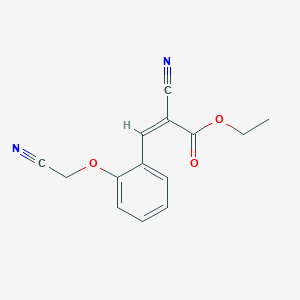

(Z)-ethyl 2-cyano-3-(2-(cyanomethoxy)phenyl)acrylate

Description

Properties

IUPAC Name |

ethyl (Z)-2-cyano-3-[2-(cyanomethoxy)phenyl]prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-2-18-14(17)12(10-16)9-11-5-3-4-6-13(11)19-8-7-15/h3-6,9H,2,8H2,1H3/b12-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQSDAMZRKGCMQ-XFXZXTDPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CC=C1OCC#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\C1=CC=CC=C1OCC#N)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-cyano-3-(2-(cyanomethoxy)phenyl)acrylate typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a cyanoacetic ester in the presence of a base. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like piperidine or pyridine to facilitate the condensation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. Advanced techniques like distillation and crystallization are employed to purify the compound.

Chemical Reactions Analysis

Key Mechanistic Steps:

-

Allenolate Formation : The catalyst generates a reactive allenolate intermediate via deprotonation of ethyl propiolate.

-

Cyanide Release : Acetone cyanohydrin is deprotonated to release cyanide, forming an ammonium acrylate intermediate.

-

Cyanohydrin Addition : Cyanide attacks the aldehyde to form a cyanohydrin, which subsequently adds to the ammonium acrylate.

-

Z-Isomer Selectivity : The reaction typically favors the E-isomer (3:1 E/Z ratio) , but the Z-isomer can be isolated via chromatographic separation or by adjusting steric/electronic conditions .

Chemical Reactivity

The compound’s reactivity is governed by its electron-withdrawing groups (cyano, ester) and conjugated π-system:

Nucleophilic Additions

-

Cyano Groups : Participate in Strecker-like reactions with amines or thiols.

-

Acrylate Backbone : Susceptible to Michael additions (e.g., with Grignard reagents) .

Hydrolysis Reactions

-

Ester Group : Hydrolyzes under acidic/basic conditions to yield carboxylic acid derivatives.

Cycloadditions

Catalytic Hydrogenation

Characterization Data

Experimental data for analogous compounds synthesized via similar protocols :

Comparative Reactivity

A comparison with structurally related acrylates highlights the influence of substituents:

Stability and Storage

Scientific Research Applications

Based on the search results, here's what is known about the applications of cyanomethyl acrylates:

General Information

Cyanomethyl vinyl ethers can be synthesized through organocatalytic multicomponent cyanovinylation of aldehydes . This reaction uses aldehydes as substrates, acetone cyanohydrin as the cyanide anion source, and methyl propiolate as the source of the vinyl component . N-methyl morpholine (NMM) is used as a catalyst to deliver 3-(cyanomethoxy)acrylates . The reaction is suitable for aldehydes with different structures (aliphatic, aromatic, heteroaromatic) and is instrumentally simple, economic, environmentally friendly, and scalable .

Multicomponent Reaction Design

The three-component reaction (3CR) involves a cyanovinylation of aldehydes to construct conjugated cyanomethyl vinyl ethers . This transformation was previously unreported . The 3CR process operates under organocatalytic conditions, based on the catalytic concept of "a good nucleophile generates a strong base" . A tertiary amine is used as the Lewis base catalyst for the in situ generation of allenolate anions . The reaction generates cyanomethoxyacrylates (CMAs) through the catalytic cyanovinylation of an aldehyde substrate in the presence of cyanide anion and methyl propiolate . Acetone cyanohydrin is chosen as the cyanide anion source because it is safe and releases cyanide anion and acetone in the presence of bases .

Specific Applications

2-Cyano-3-(substituted)amino-3-phenyl acrylate compounds can control various crop diseases at a small dose and can be used as a foliar and soil fungicide . They can be applied to control a variety of crop diseases, such as wheat scab, cotton blight, pepper Phytophthora, rice seedling disease, melon gray mold, wheat sheath blight, rice blast, and wheat rust .

(Z)-ethyl 2-cyano-3-(2-(cyanomethoxy)phenyl)acrylate is a specific type of cyanoacrylate. Other related compounds include:

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-cyano-3-(2-(cyanomethoxy)phenyl)acrylate involves its ability to form strong covalent bonds with various substrates. The cyano and ester groups are highly reactive, allowing the compound to participate in a wide range of chemical reactions. These reactions often involve nucleophilic attack on the electrophilic carbon atoms, leading to the formation of new covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs differ primarily in substituent groups, which modulate electronic, steric, and bioactivity profiles. Key comparisons include:

Key Observations :

- Planarity vs. Steric Hindrance: The target compound’s planar acrylate group contrasts with the non-planar phenyl rings in ’s analog, which exhibits dihedral angles >30° .

- Hydrogen Bonding: The imidazole-containing analog () forms stronger hydrogen bonds, while the cyanomethoxy group in the target compound may engage in weaker C–H···O/N interactions .

Key Observations :

Key Observations :

Physicochemical Properties

| Property | Target Compound | (Z)-Ethyl 2-cyano-3-ethoxyacrylate | (Z)-Imidazole Analog |

|---|---|---|---|

| Solubility | Low (polar aprotic solvents) | Moderate (ethyl acetate/hexanes) | High (DMSO, water) |

| Melting Point | Not reported | Likely low (liquid at RT) | ~150–160°C (crystalline) |

| Stability | Air-stable (Z-configuration) | Sensitive to hydrolysis | pH-sensitive (imidazole) |

Key Observations :

- The imidazole analog’s solubility in polar solvents contrasts with the target compound’s preference for aprotic media .

Biological Activity

(Z)-ethyl 2-cyano-3-(2-(cyanomethoxy)phenyl)acrylate is a compound of significant interest due to its diverse biological activities and applications in medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure

This compound is an α-cyanoester derivative characterized by the presence of cyano and methoxy groups, which contribute to its reactivity and biological properties.

Mode of Action

The primary mechanism of action involves the Suzuki–Miyaura cross-coupling reaction , where the compound acts as a building block in organic synthesis. This reaction is known for being mild and functional group tolerant, allowing for the formation of complex molecules with high specificity.

Antiproliferative Effects

Recent studies have indicated that derivatives of α-cyanoesters, including this compound, exhibit antiproliferative effects against various cancer cell lines. In vitro assessments have shown significant cytotoxicity in human ovarian carcinoma (SKOV3) and lung carcinoma (A549) cells. For instance, certain related compounds demonstrated IC50 values as low as 2.62 µM in SKOV3 cells, indicating potent growth inhibition .

Larvicidal Activity

In addition to its antiproliferative properties, this compound has been evaluated for its larvicidal activity against mosquito larvae, particularly Aedes aegypti. Larvicidal assays revealed that certain derivatives exhibited mortality rates exceeding 98% at concentrations of 100 ppm after 48 hours. The mechanism underlying this activity appears to involve interactions with specific biological targets within the larvae .

Table 1: Summary of Biological Activities

Medicinal Applications

The compound's adhesive properties are being explored for use in medical adhesives and tissue bonding agents. Its reactivity allows for the development of biochemical probes that can be utilized in various diagnostic applications.

Industrial Applications

In industrial settings, this compound is used in the formulation of high-performance adhesives and sealants due to its excellent bonding capabilities and stability under various conditions.

Q & A

Q. What synthetic methodologies are effective for preparing (Z)-ethyl 2-cyano-3-(2-(cyanomethoxy)phenyl)acrylate?

The compound can be synthesized via Knoevenagel condensation , a widely used method for α,β-unsaturated nitriles. For analogous structures (e.g., ethyl 2-cyano-3-(substituted phenyl)acrylates), active methylene precursors (e.g., ethyl cyanoacetamide derivatives) are condensed with substituted benzaldehydes in toluene, using piperidine and acetic acid as catalysts. Reaction completion is monitored via TLC, with typical yields ranging from 72% to 94% after recrystallization .

Q. How is the stereochemistry (Z/E configuration) of this acrylate derivative confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining stereochemistry. For example, polymorphs of similar ethyl 2-cyano-3-(aryl)acrylates were resolved using SHELXL software, with data collected at 298 K and refined to R-factors <0.06 . Alternative methods include NOESY NMR to probe spatial proximity of substituents.

Q. What spectroscopic techniques are used to characterize this compound?

- IR spectroscopy : Confirms the presence of nitrile (C≡N, ~2200 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) groups.

- ¹H NMR : Key signals include the acrylate β-proton (δ 6.5–8.5 ppm, coupling constant J ≈ 12–16 Hz for Z/E differentiation) and ethoxy group (δ 1.3–4.3 ppm).

- Mass spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl ring modulate antioxidant activity in related acrylates?

Studies on ethyl 2-cyano-3-(substituted phenyl)acrylamides show that electron-donating groups (e.g., -OH, -OCH₃) enhance radical scavenging. Phenolic substitutions increase DPPH radical reduction (IC₅₀ ~25 μM) by stabilizing radical intermediates via resonance. Conversely, electron-withdrawing groups reduce activity due to decreased electron density at the reactive site .

Q. What computational approaches predict the compound’s reactivity in nucleophilic additions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-deficient β-carbon of the acrylate as a hotspot for nucleophilic attack. Fukui indices and molecular electrostatic potential maps highlight regioselectivity, guiding experimental design for derivatization .

Q. How does solvent polarity influence the Z/E isomer ratio during synthesis?

Nonpolar solvents (e.g., toluene) favor the Z-isomer due to reduced stabilization of the transition state’s dipole. Polar aprotic solvents (e.g., DMF) may shift equilibrium toward the E-isomer via solvation effects. Kinetic control (shorter reaction times) also preferentially yields the Z-form .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Polymorphism is common in acrylates due to conformational flexibility. Strategies include:

- Slow evaporation from ethanol/water mixtures.

- Seeding with pre-characterized crystals.

- Temperature-controlled crystallization (e.g., 298 K for monoclinic polymorphs) .

Contradictions and Open Questions

Q. Why do some studies report conflicting bioactivity data for structurally similar acrylates?

Discrepancies arise from variations in assay protocols (e.g., DPPH concentration, incubation time) or impurity profiles . For example, residual piperidine from synthesis may artificially inflate antioxidant activity in crude products .

Q. Can this compound act as a Michael acceptor in enzyme inhibition studies?

Preliminary data on ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate suggest potential inhibition of aldose reductase (IC₅₀ ~10 μM) via covalent binding to catalytic cysteine residues. Further kinetic studies (e.g., time-dependent inhibition assays) are needed to confirm .

Methodological Recommendations

Q. How to optimize reaction conditions for scale-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.